2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride
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Overview
Description
2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is a complex organic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and imidazole compounds. Key steps may involve:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of amino and hydroxymethyl groups through substitution reactions.
Oxolane Ring Formation: This step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of imidazo[4,5-c]pyridine core to form dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or hydroxymethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Dihydroimidazo[4,5-c]pyridine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[4,5-c]pyridine derivatives.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride: Similar structure but with different functional groups.
Imidazo[4,5-c]pyridine Derivatives: Compounds with variations in the imidazo[4,5-c]pyridine core.
Uniqueness
2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H15ClN4O4 |
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Molecular Weight |
302.71 g/mol |
IUPAC Name |
2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H |
InChI Key |
WQRKYGAAEYXMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |
Origin of Product |
United States |
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